1-(Bromomethyl)isoquinoline
Overview
Description
1-(Bromomethyl)isoquinoline is a chemical compound that belongs to the class of isoquinoline derivatives. It is characterized by the presence of a bromomethyl group attached to the isoquinoline ring. This compound has garnered significant attention in the scientific community due to its potential biological activity and applications in various fields.
Mechanism of Action
Target of Action
1-(Bromomethyl)isoquinoline is a derivative of isoquinoline . Isoquinolines are aromatic polycyclic compounds containing an isoquinoline moiety, which consists of a benzene ring fused to a pyridine ring . .
Mode of Action
It’s known that quinoline and isoquinoline can be brominated in high yield by heating their hydrochlorides with bromine in nitrobenzene, giving 4-bromo-quinoline and 4-bromo-isoquinoline . We can assume that the reactants can be added to the heterocycles at bonds 1—2 and substitution occurs in the intermediate species .
Biochemical Pathways
Isoquinolines are known to be involved in various biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)isoquinoline can be synthesized through several methods. One common approach involves the bromination of isoquinoline derivatives. The reaction typically employs bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)isoquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding isoquinoline derivatives.
Oxidation: The compound can be oxidized to form isoquinoline carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to isoquinoline or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and various amines are commonly used. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in aprotic solvents like tetrahydrofuran (THF).
Major Products:
Scientific Research Applications
1-(Bromomethyl)isoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex isoquinoline derivatives, which are valuable in medicinal chemistry and material science.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Isoquinoline derivatives are explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Isoquinoline: The parent compound of 1-(Bromomethyl)isoquinoline, lacking the bromomethyl group.
1-Methylisoquinoline: Similar structure but with a methyl group instead of a bromomethyl group.
1-(Chloromethyl)isoquinoline: Contains a chloromethyl group instead of a bromomethyl group.
Uniqueness: this compound is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and biological activity compared to its analogs. The bromine atom enhances the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions. Additionally, the bromomethyl group can participate in specific interactions with biological targets, contributing to its potential therapeutic applications .
Properties
IUPAC Name |
1-(bromomethyl)isoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c11-7-10-9-4-2-1-3-8(9)5-6-12-10/h1-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGMSTZBEMVJMCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379919 | |
Record name | 1-Bromomethylisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74417-44-0 | |
Record name | 1-Bromomethylisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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